molecular formula C16H18N2O4 B12121658 8-Methoxy-3-[(4-methylpiperazinyl)carbonyl]chromen-2-one

8-Methoxy-3-[(4-methylpiperazinyl)carbonyl]chromen-2-one

Cat. No.: B12121658
M. Wt: 302.32 g/mol
InChI Key: DURPGDBLPMGATN-UHFFFAOYSA-N
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Description

8-Methoxy-3-[(4-methylpiperazinyl)carbonyl]chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the piperazine moiety in the structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-3-[(4-methylpiperazinyl)carbonyl]chromen-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chromen-2-one core structure.

    Methoxylation: Introduction of the methoxy group at the 8th position of the chromen-2-one ring.

    Piperazine Derivatization: The piperazine moiety is introduced through a nucleophilic substitution reaction, where 4-methylpiperazine reacts with the chromen-2-one derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-3-[(4-methylpiperazinyl)carbonyl]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted chromen-2-one derivatives.

Scientific Research Applications

8-Methoxy-3-[(4-methylpiperazinyl)carbonyl]chromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Methoxy-3-[(4-methylpiperazinyl)carbonyl]chromen-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.

    Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to inhibition of cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • 8-Methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one

Uniqueness

8-Methoxy-3-[(4-methylpiperazinyl)carbonyl]chromen-2-one stands out due to its unique combination of the methoxy group and the piperazine moiety, which enhances its pharmacological properties. This makes it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

8-methoxy-3-(4-methylpiperazine-1-carbonyl)chromen-2-one

InChI

InChI=1S/C16H18N2O4/c1-17-6-8-18(9-7-17)15(19)12-10-11-4-3-5-13(21-2)14(11)22-16(12)20/h3-5,10H,6-9H2,1-2H3

InChI Key

DURPGDBLPMGATN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O

Origin of Product

United States

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